2-(2,6-difluoropyridin-4-yl)acetic acid
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Overview
Description
2-(2,6-Difluoropyridin-4-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H5F2NO2 It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and an acetic acid moiety at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluoropyridin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluoropyridine, which is commercially available or can be synthesized through various fluorination reactions.
Acetylation: The 2,6-difluoropyridine undergoes acetylation using acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to introduce the acetic acid group at the 4 position.
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The acetic acid moiety can be oxidized to form corresponding carboxylate derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can produce carboxylates or alcohols, respectively.
Scientific Research Applications
2-(2,6-Difluoropyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and receptor interactions.
Medicine: It is explored for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound’s unique properties make it useful in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,6-difluoropyridin-4-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylpyridin-4-yl)acetic acid: Similar structure but with methyl groups instead of fluorine atoms.
2-(2,6-Dichloropyridin-4-yl)acetic acid: Chlorine atoms replace the fluorine atoms, leading to different reactivity and properties.
2-(2,6-Difluorophenyl)acetic acid: A phenyl ring instead of a pyridine ring, affecting its chemical behavior and applications.
Uniqueness
2-(2,6-Difluoropyridin-4-yl)acetic acid is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
1227592-99-5 |
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Molecular Formula |
C7H5F2NO2 |
Molecular Weight |
173.12 g/mol |
IUPAC Name |
2-(2,6-difluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5F2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) |
InChI Key |
LOQAAUUMNGZISK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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